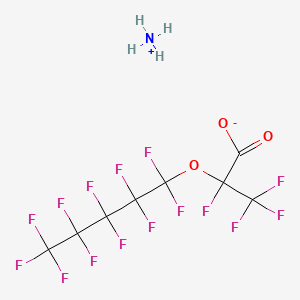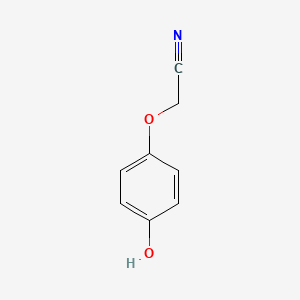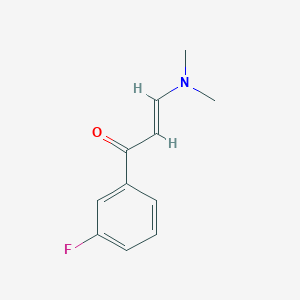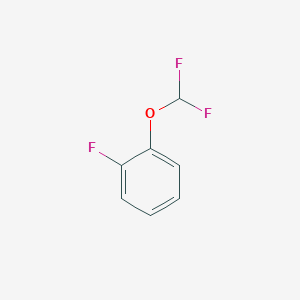
N-(hexadecanoyl)-1-deoxysphinganine
概要
説明
N-(hexadecanoyl)-1-deoxysphinganine is a sphingolipid, a class of lipids that play a crucial role in cellular structure and signaling. This compound is characterized by the presence of a long-chain fatty acid (hexadecanoic acid) attached to a sphinganine backbone. Sphingolipids are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.
作用機序
Target of Action
N-(hexadecanoyl)-1-deoxysphinganine, also known as C16-AHL, is a type of N-acyl homoserine lactone (AHL) that acts as a signal molecule in certain bacteria . AHLs are involved in a bacterial communication process known as quorum sensing (QS), which allows bacterial populations to coordinate gene expression and behavior in response to changes in cell density .
Mode of Action
The mode of action of C16-AHL involves the synthesis of small diffusible molecules, termed “autoinducers”, that bacteria release into the environment . When the concentration of these signal molecules reaches a critical threshold, the bacterial communities react by coordinating gene expression, resulting in various phenotypic outcomes . This process is auto-regulated, with the target genes activated by QS often incorporating those required for the synthesis of the autoinducers, thus amplifying the signal .
Biochemical Pathways
The biochemical pathways affected by C16-AHL are diverse and include processes such as biofilm development, virulence expression, plasmid conjugation, motility, and growth inhibition . These activities are associated with a variety of physiological functions that sustain life . .
Pharmacokinetics
It is known that ahls are rapidly eliminated due to high clearance . The metabolites of AHLs are inactive
Result of Action
The result of C16-AHL action is the coordination of gene expression in bacterial communities, leading to changes in phenotypic outcomes . For example, in the halophilic bacterium Halomonas smyrnensis AAD6, C16-AHL was found to regulate the production of exopolysaccharide (EPS), a compound that plays a crucial role in biofilm formation .
Action Environment
The action of C16-AHL is influenced by environmental factors. For instance, halophiles, which produce C16-AHL, are able to synthesize products that are stable under extreme conditions, such as saline environments like marine habitats, salt lakes, brines, and saline soils . This suggests that the action, efficacy, and stability of C16-AHL may be influenced by the salinity of the environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(hexadecanoyl)-1-deoxysphinganine typically involves the acylation of sphinganine with hexadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic acylation, where specific enzymes catalyze the attachment of hexadecanoic acid to sphinganine. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
化学反応の分析
Types of Reactions
N-(hexadecanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the sphinganine backbone can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to form alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield sphinganine and hexadecanoic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sphinganine and hexadecanoic acid.
科学的研究の応用
N-(hexadecanoyl)-1-deoxysphinganine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways and its impact on cellular processes such as apoptosis and differentiation.
Medicine: Explored for its potential therapeutic effects in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: Utilized in the formulation of lipid-based drug delivery systems and cosmetic products due to its biocompatibility and structural properties.
類似化合物との比較
Similar Compounds
N-hexadecanoylsphinganine-1-phosphocholine: Similar in structure but contains a phosphocholine group, which alters its biological activity and solubility.
N-palmitoylsphinganine: Contains a shorter fatty acid chain (palmitic acid) compared to hexadecanoic acid, affecting its physical and chemical properties.
N-stearoylsphinganine: Contains a longer fatty acid chain (stearic acid), which influences its membrane interactions and biological effects.
Uniqueness
N-(hexadecanoyl)-1-deoxysphinganine is unique due to its specific fatty acid chain length and the absence of a hydroxyl group on the sphinganine backbone. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for studying sphingolipid-related processes.
特性
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37)/t32-,33+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORUNOFOLESEM-JHOUSYSJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















